molecular formula C23H22ClNO4 B3548423 3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide

3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide

Cat. No.: B3548423
M. Wt: 411.9 g/mol
InChI Key: UKPJQPHIUMZQMG-UHFFFAOYSA-N
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Description

3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide is a synthetic organic compound characterized by its unique molecular structure

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N-[(3,5-dimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-27-21-11-17(12-22(13-21)28-2)14-25-23(26)18-5-3-4-16(10-18)15-29-20-8-6-19(24)7-9-20/h3-13H,14-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPJQPHIUMZQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorophenylmethyl ether. This intermediate is then reacted with 3,5-dimethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenoxy)methyl]-N-(3-nitrophenyl)benzamide
  • 3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide
  • 3-[(4-chlorophenoxy)methyl]-N-(3,5-dichlorophenyl)benzamide

Uniqueness

Compared to similar compounds, 3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide is unique due to the presence of the 3,5-dimethoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide
Reactant of Route 2
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3-[(4-chlorophenoxy)methyl]-N-(3,5-dimethoxybenzyl)benzamide

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